tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate

Medicinal chemistry Physicochemical property Conformational analysis

tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate (CAS 1233952-06-1, PubChem CID is a Boc-protected 4-aminomethylpiperidine derivative bearing a 5-nitropyridin-2-ylamino substituent, with molecular formula C₁₆H₂₄N₄O₄ and molecular weight 336.39 g·mol⁻¹. The compound belongs to the N-heteroaryl-4-aminomethylpiperidine class, widely employed as a synthetic intermediate in kinase inhibitor and antiparasitic drug discovery programs due to the orthogonal reactivity of its Boc-carbamate, secondary amine, and reducible nitro functionalities.

Molecular Formula C16H24N4O4
Molecular Weight 336.39
CAS No. 1233952-06-1
Cat. No. B3027092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate
CAS1233952-06-1
Molecular FormulaC16H24N4O4
Molecular Weight336.39
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)CNC2=NC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C16H24N4O4/c1-16(2,3)24-15(21)19-8-6-12(7-9-19)10-17-14-5-4-13(11-18-14)20(22)23/h4-5,11-12H,6-10H2,1-3H3,(H,17,18)
InChIKeyXLFOYXFTQUQBOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate (CAS 1233952-06-1): Procurement-Grade Piperidine Building Block for Medicinal Chemistry


tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate (CAS 1233952-06-1, PubChem CID 53255715) is a Boc-protected 4-aminomethylpiperidine derivative bearing a 5-nitropyridin-2-ylamino substituent, with molecular formula C₁₆H₂₄N₄O₄ and molecular weight 336.39 g·mol⁻¹ [1]. The compound belongs to the N-heteroaryl-4-aminomethylpiperidine class, widely employed as a synthetic intermediate in kinase inhibitor and antiparasitic drug discovery programs due to the orthogonal reactivity of its Boc-carbamate, secondary amine, and reducible nitro functionalities . Its computed XLogP3 of 2.6 and topological polar surface area of 100 Ų position it within drug-like property space suitable for lead optimization campaigns [1].

Why Generic Substitution Fails for tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate: Linker, Regioisomer, and Protecting-Group Differentiation


In-class piperidine-pyridine building blocks cannot be interchanged without altering downstream synthetic outcomes or target-binding pharmacophores. The methylene spacer between the piperidine ring and the 5-nitropyridin-2-ylamino group [1] introduces conformational flexibility absent in direct N-aryl congeners (e.g., CAS 1085841-38-8), modifies the pKₐ of the secondary amine, and shifts the spatial orientation of the nitro group relative to the piperidine core . Regioisomeric variants such as the 3-nitro analog (CAS 939986-16-0) present distinct electronic profiles affecting nucleophilic aromatic substitution reactivity . Ether-linked counterparts (CAS 346665-40-5, CAS 1286274-42-7) eliminate the hydrogen-bond donor capacity of the NH linker, fundamentally altering both molecular recognition and metabolic stability profiles . These structural differences translate into quantifiable physicochemical property shifts that propagate into divergent lead series SAR, making blind substitution a source of irreproducible results [1].

Quantitative Differentiation Evidence for tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate Versus Closest Structural Analogs


Methylene Spacer Increases Molecular Weight, Hydrogen-Bond Donor Count, and Conformational Flexibility Relative to Direct N-Aryl Analog

The target compound incorporates a methylene (-CH₂-) spacer between the piperidine 4-position and the amino linker, whereas the closest direct analog, tert-butyl 4-((5-nitropyridin-2-yl)amino)piperidine-1-carboxylate (CAS 1085841-38-8), attaches the pyridylamino group directly to the piperidine ring. This single-atom insertion increases molecular weight by 14.03 g·mol⁻¹ (from 322.36 to 336.39 g·mol⁻¹) and raises the rotatable bond count from 4 to 5, consistent with greater conformational degrees of freedom [1] . The target compound retains one hydrogen-bond donor (the secondary amine NH), whereas the ether-linked analog CAS 1286274-42-7 has zero HBDs, a difference that influences both solubility and target engagement [1].

Medicinal chemistry Physicochemical property Conformational analysis

5-Nitro Regioisomer Provides Computed XLogP3 and TPSA Differentiation Versus 3-Nitro Analog

The nitro group position on the pyridine ring critically modulates electronic distribution and lipophilicity. The target compound (5-nitro isomer) has a computed XLogP3 of 2.6 and topological polar surface area of 100 Ų [1]. The 3-nitro regioisomer of the analogous direct-linked scaffold (CAS 939986-16-0, tert-butyl 3-((3-nitropyridin-2-yl)amino)piperidine-1-carboxylate) has the same molecular formula but differs in nitro position, which alters the intramolecular hydrogen-bonding network with the ortho-amino group and modifies the electron deficiency of the pyridine ring toward nucleophilic attack . Although head-to-head XLogP3 data for the 3-nitro analog are not publicly available from a single source, the positional isomerism creates divergent reactivity in nitro reduction and subsequent diazotization or cross-coupling steps [2].

Computational chemistry Drug design Physicochemical profiling

Commercial Purity Specifications: 98% Minimum Purity with Full Characterization Support Versus Lower-Purity Alternatives

Multiple vendors list this compound at 98% minimum purity (HPLC) with NMR and mass spectral characterization support, including suppliers such as MolCore (98% NLT), Leyan (98%), and Combi-Blocks via Fujifilm Wako . The 95% minimum purity grade offered by AKSci represents a lower-tier specification . For the closest analog CAS 1085841-38-8, typical commercial purity is listed as 95%+ from several vendors . The 3-percentage-point differential in minimum purity specification (98% vs. 95%) corresponds to a 60% reduction in maximum impurity burden (from 5% to 2%), which is meaningful in multi-step syntheses where impurities propagate and amplify through subsequent transformations.

Chemical procurement Quality control Synthetic intermediate

Boc-Carbamate Orthogonal Protection Enables Selective Piperidine Deprotection Without Compromising the Nitro Group: A Key Synthetic Advantage

The Boc protecting group on the piperidine nitrogen is stable under the reductive conditions commonly used to convert the 5-nitro group to a 5-amino group (e.g., H₂/Pd-C, Fe/NH₄Cl), enabling sequential functionalization without protecting-group crossover [1]. By contrast, the unprotected piperidine analog 1-(5-nitropyridin-2-yl)-4-piperidinamine (CAS 252577-85-8, MW 222.24 g·mol⁻¹) exposes both the secondary amine and the nitro group simultaneously, necessitating chemoselective control that is not always achievable when both sites are reactive toward electrophiles . The Boc group also increases molecular weight (+114.15 g·mol⁻¹ vs. CAS 252577-85-8) and substantially alters logP, which can be exploited for intermediate purification by flash chromatography [1].

Synthetic methodology Protecting group strategy Orthogonal reactivity

Optimal Procurement and Application Scenarios for tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate Based on Quantitative Differentiation Evidence


Kinase Inhibitor Fragment Elaboration Requiring a Flexible Piperidine-Pyridine Linker

In kinase inhibitor medicinal chemistry, the methylene spacer of the target compound provides an additional degree of rotational freedom compared to the direct N-aryl analog CAS 1085841-38-8, as evidenced by the increased rotatable bond count (5 vs. 4) [1]. This flexibility is valuable when optimizing the vector of the piperidine N-substituent toward a kinase hinge region or solvent-exposed pocket without altering the pyridine's nitro-mediated interactions. The Boc group enables late-stage diversification after nitro reduction, supporting parallel library synthesis strategies .

PROTAC Ligand Synthesis Requiring an Amino-Linker Hydrogen-Bond Donor

For PROTAC (Proteolysis-Targeting Chimera) design, the secondary amine NH linking the piperidine and pyridine moieties provides a hydrogen-bond donor (HBD = 1) that is absent in the ether-linked comparator CAS 1286274-42-7 (HBD = 0) [1]. This HBD can participate in target protein recognition or influence ternary complex stability. The Boc-carbamate protection further allows selective deprotection under acidic conditions without affecting the nitro handle, enabling sequential conjugation of E3 ligase and target-protein warheads .

Antiparasitic Drug Discovery Targeting Pteridine Reductase 1 (PTR1)

Although the compound has been catalogued in the PTR1 inhibitor chemical space through structural similarity to known chroman-4-one and triaminopyrimidine-based PTR1 ligands [2] [3], its structurally distinct 5-nitropyridin-2-ylamino-methylpiperidine scaffold offers a differentiated pharmacophore for hit expansion. The 98%-purity commercial grade ensures that screening results are not confounded by impurities, and the nitro group serves as both a potential H-bond acceptor in the PTR1 active site and a synthetic handle for reduction to the corresponding aniline for further SAR exploration.

Multi-Step Medicinal Chemistry Synthesis Requiring High-Purity Building Blocks

For multi-step synthetic routes exceeding five linear steps, the 98% minimum purity grade available from select vendors reduces the cumulative impurity burden versus 95%-grade material . In a hypothetical six-step sequence with equivalent yield per step, a 2% per-step impurity input versus 5% can translate into a >10-percentage-point difference in final API purity without additional purification interventions. The well-characterized NMR and MS data packages accompanying 98%-grade product also accelerate in-process control method development, reducing analytical CMC timeline risk.

Quote Request

Request a Quote for tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.